4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol
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Overview
Description
4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol is a complex organic compound that features a tetrazole ring fused with a pyridazine ring, attached to a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the tetrazole and pyridazine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)benzamide
- 6-methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Uniqueness
4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol stands out due to its cyclohexanol moiety, which imparts unique physicochemical properties. This structural feature may enhance its solubility, stability, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H14N6O |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H14N6O/c17-8-3-1-7(2-4-8)11-9-5-6-10-12-14-15-16(10)13-9/h5-8,17H,1-4H2,(H,11,13) |
InChI Key |
GAMPMXUFLRSFED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NN3C(=NN=N3)C=C2)O |
Origin of Product |
United States |
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